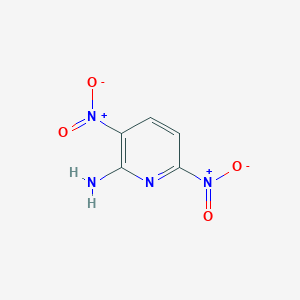
5,5-Diethoxypent-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Diethoxypent-1-yne is an organic compound with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol . It is characterized by the presence of a triple bond between the first and second carbon atoms and two ethoxy groups attached to the fifth carbon atom. This compound is primarily used for research purposes and has various applications in organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethoxypent-1-yne typically involves the reaction of 5,5-dihalopent-1-yne with sodium ethoxide. The reaction is carried out in an anhydrous solvent such as ethanol or tetrahydrofuran (THF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the halogen atoms are replaced by ethoxy groups .
Industrial Production Methods
The process may include additional purification steps such as distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
5,5-Diethoxypent-1-yne undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The ethoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Sodium ethoxide (NaOEt) or other alkoxides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,5-Diethoxypent-1-yne has several applications in scientific research, including:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Utilized in the development of novel materials with unique properties.
Medicinal Chemistry: Investigated for potential pharmacological activities and drug development.
Mechanism of Action
The mechanism of action of 5,5-Diethoxypent-1-yne involves its reactivity towards various chemical reagents. The triple bond and ethoxy groups provide sites for chemical modifications, allowing the compound to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethoxypent-1-yne: Similar structure but with methoxy groups instead of ethoxy groups.
5,5-Diethoxypent-2-yne: Similar structure but with the triple bond between the second and third carbon atoms.
5,5-Diethoxyhex-1-yne: Similar structure but with an additional carbon atom in the chain.
Uniqueness
5,5-Diethoxypent-1-yne is unique due to its specific combination of a triple bond and ethoxy groups, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications in organic synthesis and material science .
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
5,5-diethoxypent-1-yne |
InChI |
InChI=1S/C9H16O2/c1-4-7-8-9(10-5-2)11-6-3/h1,9H,5-8H2,2-3H3 |
InChI Key |
QWAJZYXNDIJUFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CCC#C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Chlorophenyl)methoxy]-N,N-dimethyl-ethanamine Hydrochloride](/img/structure/B12279841.png)
![4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12279848.png)

![Syn-3,3-dioxo-3lambda-thia-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B12279870.png)



![1-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)propan-2-ol](/img/structure/B12279899.png)

![4-[4-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12279921.png)
![Exo-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B12279928.png)


